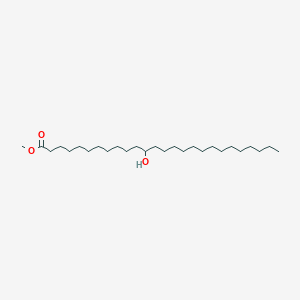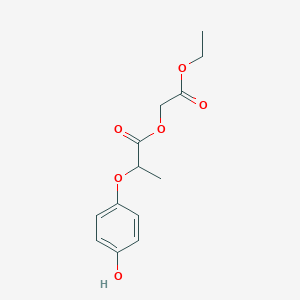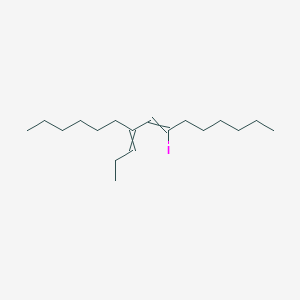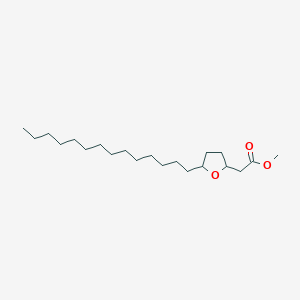
2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester is an organic compound with a complex structure It belongs to the class of furan derivatives, which are known for their aromatic properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester typically involves the esterification of 2-Furanacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-Furanacetic acid+MethanolAcid Catalyst2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially under basic conditions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the long tetradecyl chain can enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. These properties contribute to its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Furanacetic acid, tetrahydro-5-oxo-, methyl ester
- 2-Furanacetic acid, tetrahydro-2-methyl-5-oxo-, ethyl ester
- 2-Furanacetic acid, tetrahydro-3-methyl-5-oxo-, methyl ester
Uniqueness
2-Furanacetic acid, tetrahydro-5-tetradecyl-, methyl ester is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
828263-33-8 |
|---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 2-(5-tetradecyloxolan-2-yl)acetate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(24-19)18-21(22)23-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
YGQMDFMXPBTIRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCC(O1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)
![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
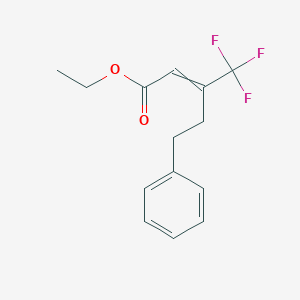
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
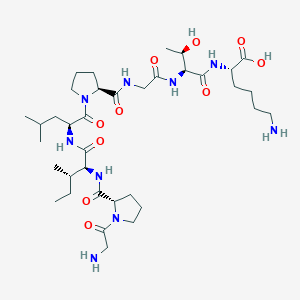
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
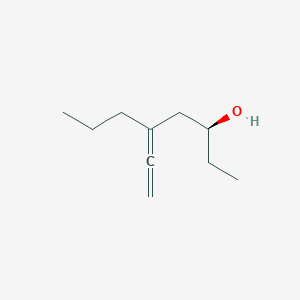
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
